Cas no 42872-74-2 (3-Bromo-4-methylbenzonitrile)

3-Bromo-4-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-methylbenzonitrile
- Benzonitrile, 3-bromo-4-methyl-
- 2-Bromo-4-cyanotoluene
- 3-Brom-4-methyl-benzonitril
- 3-bromo-4-methylbenzenecarbonitrile
- 3-bromo-4-methyl-benzonitrile
- 3-bromo-4-tolunitrile
- 3-Bromo-p-tolunitrile
- 3-Brom-p-toluylsaeure-nitril
- 4-METHYL-3-BROMOBENZONITRILE
- p-Tolunitrile,3-bromo- (6CI)
- Z1255458213
- AKOS005255307
- EN300-111680
- STR08064
- SY013763
- DTXSID70554101
- PS-8275
- 3-Bromo-4-methylbenzonitrile, 97%
- Benzonitrile,3-bromo-4-methyl-
- AM20060961
- VXUMRYMTYKDWMO-UHFFFAOYSA-N
- SCHEMBL1233203
- AB29736
- MFCD06797818
- J-511940
- Bromo - p - tolunitrile
- 2-bromo-4-cyano-toluene
- AC-5481
- CS-W003347
- bromo-p-toluonitrile
- FT-0648027
- bromo-p-tolunitrile
- 42872-74-2
- bromo p tolunitrile
-
- MDL: MFCD06797818
- インチ: 1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
- InChIKey: VXUMRYMTYKDWMO-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)C#N)Br
計算された属性
- せいみつぶんしりょう: 194.96800
- どういたいしつりょう: 194.96836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.517
- ゆうかいてん: 41-45 °C (lit.)
- ふってん: 259℃ at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.591
- すいようせい: Insoluble in water.
- PSA: 23.79000
- LogP: 2.62918
- ようかいせい: 未確定
3-Bromo-4-methylbenzonitrile セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H312,H332
- 警告文: P280
- 危険物輸送番号:UN3439
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36
-
危険物標識:
- 包装グループ:III
- 危険レベル:6.1
- リスク用語:R20/21/22
- 包装等級:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:6.1
3-Bromo-4-methylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Bromo-4-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D690657-100g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | >97% | 100g |
$130 | 2024-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015885-25g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 98% | 25g |
¥68 | 2024-05-23 | |
Enamine | EN300-111680-0.5g |
3-bromo-4-methylbenzonitrile |
42872-74-2 | 95% | 0.5g |
$21.0 | 2023-10-27 | |
Fluorochem | 077916-25g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 95% | 25g |
£23.00 | 2022-03-01 | |
abcr | AB206750-5 g |
3-Bromo-4-methylbenzonitrile, 97%; . |
42872-74-2 | 97% | 5g |
€72.90 | 2023-05-06 | |
abcr | AB206750-10 g |
3-Bromo-4-methylbenzonitrile, 97%; . |
42872-74-2 | 97% | 10g |
€80.40 | 2023-05-06 | |
eNovation Chemicals LLC | D954008-500g |
3-Bromo-4-Methylbenzonitrile |
42872-74-2 | 97% | 500g |
$195 | 2024-06-07 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0564629551-5g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 97% | 5g |
¥ 51.1 | 2024-07-20 | |
eNovation Chemicals LLC | D488358-25g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 97% | 25g |
$200 | 2024-06-05 | |
TRC | B697053-1000mg |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 1g |
$ 75.00 | 2023-04-18 |
3-Bromo-4-methylbenzonitrile 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3-Bromo-4-methylbenzonitrileに関する追加情報
Professional Introduction to 3-Bromo-4-methylbenzonitrile (CAS No. 42872-74-2)
3-Bromo-4-methylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 42872-74-2, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a bromine substituent at the 3-position and a methyl group at the 4-position of a benzonitrile core, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular architectures.
The structural motif of 3-bromo-4-methylbenzonitrile makes it a valuable building block for the synthesis of various pharmacologically active agents. The presence of both a halogen (bromine) and a nitrile group allows for diverse functionalization pathways, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These characteristics are particularly advantageous in drug discovery programs where modular construction and late-stage functionalization are preferred strategies.
In recent years, 3-bromo-4-methylbenzonitrile has been employed in the development of novel therapeutic agents targeting a range of diseases. For instance, studies have demonstrated its role in synthesizing derivatives with potential antimicrobial and anti-inflammatory properties. The benzonitrile scaffold is well-documented for its biological activity, often serving as a pharmacophore in medicinal chemistry. By incorporating halogenated aromatic systems, researchers can fine-tune the physicochemical properties and metabolic stability of these compounds, enhancing their efficacy.
One notable application of 3-bromo-4-methylbenzonitrile is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at specific positions. This modularity allows for the rapid assembly of libraries of compounds that can be screened for biological activity. Furthermore, the nitrile group can be further functionalized into amides or carboxylic acids, expanding the scope of derivatives that can be generated.
Advances in synthetic methodologies have also highlighted the utility of 3-bromo-4-methylbenzonitrile in constructing heterocyclic frameworks. For example, it has been used to prepare substituted pyridines and quinolines through cyclization reactions. These heterocycles are prevalent in medicinal chemistry due to their diverse biological activities. The ability to introduce substituents at strategic positions on the aromatic ring allows for tuning interactions with biological targets, such as enzymes or receptors.
The pharmaceutical industry has leveraged 3-bromo-4-methylbenzonitrile in the development of next-generation therapeutics. Researchers have utilized its reactivity to create compounds with improved pharmacokinetic profiles, including enhanced solubility and bioavailability. Additionally, computational modeling studies have been conducted to predict how modifications at the 3- and 4-positions influence binding affinity to biological targets. These insights have guided the optimization process toward more potent and selective drug candidates.
Industrial-scale production of 3-bromo-4-methylbenzonitrile has been optimized to meet the demands of pharmaceutical manufacturers. Efficient synthetic routes have been developed that minimize waste and improve yield, aligning with green chemistry principles. Such advancements ensure that this intermediate remains accessible for research and development efforts without compromising environmental sustainability.
Future directions in the study of 3-bromo-4-methylbenzonitrile may explore its applications in other therapeutic areas, such as neurodegenerative diseases and infectious disorders. The growing emphasis on personalized medicine also presents opportunities for tailoring derivatives based on individual patient profiles. By integrating structural biology data with synthetic chemistry expertise, researchers can design molecules that exhibit high specificity and minimal off-target effects.
In conclusion, 3-bromo-4-methylbenzonitrile (CAS No. 42872-74-2) is a cornerstone intermediate in modern drug discovery. Its unique structural features enable diverse synthetic transformations, making it indispensable for constructing complex molecular entities with therapeutic potential. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain a key player in pharmaceutical innovation.
42872-74-2 (3-Bromo-4-methylbenzonitrile) 関連製品
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 1261902-31-1(Benzamide, 2-chloro-5-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-)
- 514-78-3(canthaxanthin)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 896347-03-8(6-methyl-2-2-(methylsulfanyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2171990-96-6(3-(cyclopropylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)
- 1378699-97-8([4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol)
- 1245569-19-0(3-Fluoro-4-piperidinoaniline hydrochloride)
- 2092237-77-7(2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid)

